molecular formula C16H16N2O3 B2436345 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide CAS No. 2034256-08-9

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide

Cat. No. B2436345
CAS RN: 2034256-08-9
M. Wt: 284.315
InChI Key: WIASUEHVYLAZHZ-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide” is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole .

Scientific Research Applications

Anticancer Properties

Indole derivatives, including our compound of interest, have been investigated for their potential in cancer therapy. Their ability to interfere with cell signaling pathways, inhibit tumor growth, and induce apoptosis makes them promising candidates for drug development . Further research could explore the specific mechanisms by which this compound affects cancer cells.

Antimicrobial Activity

Indole-based molecules often exhibit antimicrobial properties. Compounds similar to our target have demonstrated effectiveness against bacteria, fungi, and viruses . Investigating the specific interactions between this furan-3-carboxamide derivative and microbial targets could provide valuable insights for developing new antimicrobial agents.

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective potential. They may modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival . Our compound’s unique structure warrants further exploration in neurodegenerative disease models.

Anti-Inflammatory Activity

Indole-based compounds frequently possess anti-inflammatory properties. By targeting inflammatory pathways, they could contribute to managing chronic inflammatory conditions . Investigating the effects of our compound on specific inflammatory markers would be informative.

Gastrointestinal Disorders

Indole derivatives have been linked to gastrointestinal health. They may influence gut microbiota composition, regulate intestinal motility, and protect against inflammation in the gut . Research could explore whether our compound has similar effects.

Molecular Docking Studies

Performing molecular docking studies can reveal potential interactions between our compound and specific protein targets. For instance, investigating its binding affinity to enzymes, receptors, or transporters could shed light on its pharmacological mechanisms .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide” could involve further exploration of its biological activities and potential therapeutic applications.

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-18-6-4-11-8-12(2-3-14(11)18)15(19)9-17-16(20)13-5-7-21-10-13/h2-8,10,15,19H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIASUEHVYLAZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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